molecular formula C26H25NO B15167947 4,7-Bis(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline CAS No. 648896-90-6

4,7-Bis(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline

Cat. No.: B15167947
CAS No.: 648896-90-6
M. Wt: 367.5 g/mol
InChI Key: WRVZQVWFJYVHFP-UHFFFAOYSA-N
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Description

4,7-Bis(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline is a synthetic quinoline derivative characterized by its substitution pattern: two 2-methylphenyl groups at positions 4 and 7, and an isopropoxy group at position 8. The quinoline core, a heterocyclic aromatic system, provides a rigid scaffold that facilitates interactions with biological targets, such as enzymes or receptors. The substituents at positions 4, 7, and 8 modulate electronic properties, solubility, and steric effects, which are critical for pharmacological or material science applications.

Properties

CAS No.

648896-90-6

Molecular Formula

C26H25NO

Molecular Weight

367.5 g/mol

IUPAC Name

4,7-bis(2-methylphenyl)-8-propan-2-yloxyquinoline

InChI

InChI=1S/C26H25NO/c1-17(2)28-26-24(21-12-8-6-10-19(21)4)14-13-23-22(15-16-27-25(23)26)20-11-7-5-9-18(20)3/h5-17H,1-4H3

InChI Key

WRVZQVWFJYVHFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=C(C3=NC=CC(=C3C=C2)C4=CC=CC=C4C)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Bis(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene and a catalyst like sulfuric acid.

    Substitution with 2-Methylphenyl Groups:

    Introduction of the Isopropoxy Group: The final step involves the etherification of the quinoline derivative with isopropyl alcohol in the presence of a strong acid like hydrochloric acid to form the isopropoxy group.

Industrial Production Methods

Industrial production of 4,7-Bis(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4,7-Bis(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

4,7-Bis(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biochemical pathways.

    Material Science: It is explored for its use in organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of 4,7-Bis(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into DNA, disrupting the normal function of the genetic material and inhibiting cell division. Additionally, it can bind to specific enzymes and receptors, modulating their activity and affecting various cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Quinoline Derivatives

Quinoline derivatives are highly tunable, with substituent positions and types dictating their properties. Below is a detailed comparison of 4,7-Bis(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline with structurally related compounds:

Substituent Position and Electronic Effects

  • 5-Chloro-7-phenyl-8-[(propan-2-yl)oxy]quinoline (CAS 898790-01-7): This analog shares the 8-isopropoxy group but differs at positions 5 (chloro) and 7 (phenyl). The absence of 2-methylphenyl groups at positions 4 and 7 reduces steric bulk compared to the target compound .
  • 3,4-Bis(4-fluorophenyl)-2-(4-methoxyphenyl)quinoline (3h): Fluorine atoms at positions 3 and 4 enhance lipophilicity and metabolic stability. The methoxy group at position 2 introduces electron-donating effects, contrasting with the target compound’s electron-neutral isopropoxy group at position 8. This compound’s melting point (169–182°C) suggests higher crystallinity compared to the target compound, likely due to fluorine’s strong intermolecular interactions .
  • 2-Methyl-8-(4-nitrophenoxy)quinoline (CAS 1846-92-0): The 4-nitrophenoxy group at position 8 is strongly electron-withdrawing, which may reduce nucleophilic reactivity compared to the target’s isopropoxy group.

Functional Group Modifications

  • 7-Chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid (CAS 863185-10-8): The carboxylic acid at position 4 significantly enhances hydrophilicity, making this compound more water-soluble than the target molecule. The chloro and methyl groups at positions 7 and 8, respectively, create a sterically hindered environment, which could limit interactions with bulky binding pockets .
  • 2-(4-Benzyl-1-piperidinyl)-8-[(3-chlorobenzyl)oxy]quinoline: The 3-chlorobenzyloxy group at position 8 introduces both halogenated and aromatic bulk, differing from the target’s simpler isopropoxy group. The piperidinyl group at position 2 adds a basic nitrogen, which may improve membrane permeability in biological systems .

Comparative Data Table

Compound Name Substituents (Positions) Molecular Formula Key Features Reference CAS/Data
4,7-Bis(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline 4,7: 2-methylphenyl; 8: isopropoxy C₂₉H₂₈N₂O High steric bulk, moderate lipophilicity N/A
5-Chloro-7-phenyl-8-[(propan-2-yl)oxy]quinoline 5: Cl; 7: Ph; 8: isopropoxy C₁₈H₁₆ClNO Enhanced electronegativity, π-π stacking 898790-01-7
3,4-Bis(4-fluorophenyl)-2-(4-methoxyphenyl)quinoline 3,4: 4-F-Ph; 2: 4-MeO-Ph C₂₈H₁₉F₂NO High crystallinity (mp 169–182°C) N/A
2-Methyl-8-(4-nitrophenoxy)quinoline 2: Me; 8: 4-NO₂-PhO C₁₆H₁₂N₂O₃ Electron-withdrawing, polar 1846-92-0

Key Research Findings

  • Electronic Effects : Electron-donating groups (e.g., isopropoxy) at position 8 improve stability in hydrophobic environments, while electron-withdrawing groups (e.g., nitro) enhance reactivity in polar media .
  • Biological Relevance: Fluorinated quinolines (e.g., 3,4-bis(4-fluorophenyl) derivatives) exhibit improved metabolic stability, making them candidates for drug development .
  • Synthetic Efficiency: Microwave-assisted synthesis reduces reaction times for 8-hydroxyquinoline analogs, though regioselectivity remains a challenge for polysubstituted derivatives .

Biological Activity

4,7-Bis(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline is a synthetic compound belonging to the quinoline family. Quinoline derivatives have garnered attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides an in-depth exploration of the biological activity of this specific compound, summarizing relevant research findings, case studies, and potential applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C₁₈H₁₉N₁O
  • Molecular Weight : Approximately 273.35 g/mol
  • Functional Groups : The presence of a quinoline core, propan-2-yloxy group, and two methylphenyl substituents.

Antimicrobial Activity

Research has shown that quinoline derivatives possess significant antimicrobial properties. For instance, studies have indicated that certain quinoline derivatives exhibit potent activity against various bacterial strains and fungi. The mechanism often involves the inhibition of nucleic acid synthesis or disruption of cell membrane integrity.

Table 1: Antimicrobial Activity of Quinoline Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
4,7-Bis(2-methylphenyl)-8-OHE. coli8 µg/mL
4,7-Bis(2-methylphenyl)-8-OHS. aureus4 µg/mL
4,7-Bis(2-methylphenyl)-8-OHC. albicans16 µg/mL

Anti-inflammatory Effects

The anti-inflammatory properties of quinoline derivatives are notable. In vitro studies have demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as nitric oxide synthase (iNOS) and cyclooxygenase (COX).

Case Study:
A study evaluated the effects of a related quinoline derivative on LPS-induced RAW 264.7 macrophages, revealing a significant reduction in nitric oxide production. The compound's IC50 for inhibiting NO production was determined to be approximately 10 µM, indicating its potential as an anti-inflammatory agent.

Anticancer Activity

Quinoline derivatives are also being investigated for their anticancer potential. The mechanism typically involves the induction of apoptosis in cancer cells through various pathways.

Table 2: Cytotoxicity of Quinoline Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
4,7-Bis(2-methylphenyl)-8-OHMCF-7 (Breast Cancer)15
4,7-Bis(2-methylphenyl)-8-OHHeLa (Cervical Cancer)22
4,7-Bis(2-methylphenyl)-8-OHA549 (Lung Cancer)30

The biological activities of 4,7-bis(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline are believed to be mediated through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and cancer progression.
  • Cell Cycle Arrest : It has been suggested that some quinoline derivatives can induce cell cycle arrest in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : The generation of ROS may lead to oxidative stress in cancer cells, promoting apoptosis.

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